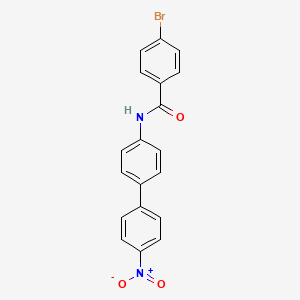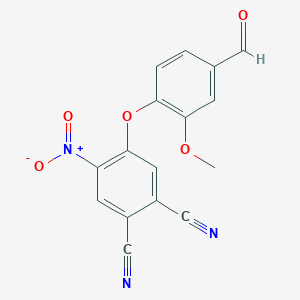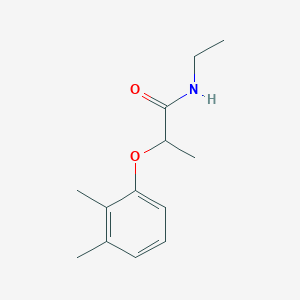
1'-(3-hydroxybutyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1'-(3-hydroxybutyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide, also known as Compound X, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
1'-(3-hydroxybutyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide X exerts its effects by binding to certain receptors in the brain and modulating their activity. Specifically, it has been shown to interact with dopamine receptors, leading to increased dopamine release in certain brain regions. This mechanism of action is thought to underlie its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
1'-(3-hydroxybutyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide X has been shown to have a range of biochemical and physiological effects, including increased dopamine release, modulation of neurotransmitter receptor activity, and inhibition of cancer cell growth. Additionally, it has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1'-(3-hydroxybutyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide X is its ability to cross the blood-brain barrier, making it a potential candidate for neurological drug development. Additionally, its low toxicity profile and well-established synthesis method make it a practical compound for use in lab experiments. However, one limitation of 1'-(3-hydroxybutyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide X is its relatively limited research history, with much of its potential therapeutic applications requiring further investigation.
Zukünftige Richtungen
Several potential future directions for 1'-(3-hydroxybutyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide X research include further investigation of its therapeutic potential in neurological disorders, such as Parkinson's disease and schizophrenia, as well as its potential use as a cancer therapy. Additionally, further research on its mechanism of action and potential drug delivery applications may lead to new therapeutic opportunities.
Synthesemethoden
1'-(3-hydroxybutyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide X can be synthesized through a multi-step process involving the reaction of 1,4'-bipiperidine-4-carboxylic acid with 2-phenylethylamine and 3-bromobutan-1-ol. The resulting compound is then subjected to a series of purification steps to obtain the final product. This synthesis method has been optimized to produce high yields of 1'-(3-hydroxybutyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide X with high purity.
Wissenschaftliche Forschungsanwendungen
1'-(3-hydroxybutyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide X has been studied for its potential therapeutic applications in various fields of scientific research, including neuroscience, pharmacology, and drug discovery. In neuroscience, 1'-(3-hydroxybutyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide X has been shown to modulate the activity of certain neurotransmitter receptors, leading to its potential use as a treatment for neurological disorders such as Parkinson's disease and schizophrenia. In pharmacology, 1'-(3-hydroxybutyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide X has been evaluated for its ability to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. Additionally, 1'-(3-hydroxybutyl)-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide X has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Eigenschaften
IUPAC Name |
1-[1-(3-hydroxybutyl)piperidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N3O2/c1-19(27)8-14-25-15-11-22(12-16-25)26-17-9-21(10-18-26)23(28)24-13-7-20-5-3-2-4-6-20/h2-6,19,21-22,27H,7-18H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTVFLQTHLHBNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCC(CC1)N2CCC(CC2)C(=O)NCCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]amino}-1-piperidinecarboxylate](/img/structure/B5970021.png)
![1-(1-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinyl)-4-(2-methylphenyl)piperazine](/img/structure/B5970026.png)
![(2-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B5970029.png)

![4-({4-chloro-3-[(phenylacetyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5970050.png)
![7-(2-chlorophenyl)-2,5-dimethyl-6-(4-morpholinylcarbonyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5970052.png)
![2-{[4-hydroxy-5-methyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B5970063.png)

![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B5970071.png)
![4-[(4-benzyl-1-piperazinyl)carbonyl]-1-methyl-1H-indole](/img/structure/B5970078.png)
![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B5970086.png)
![3-{1-[3-(2-oxo-1-pyrrolidinyl)propanoyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5970100.png)

![2-methyl-4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5970117.png)